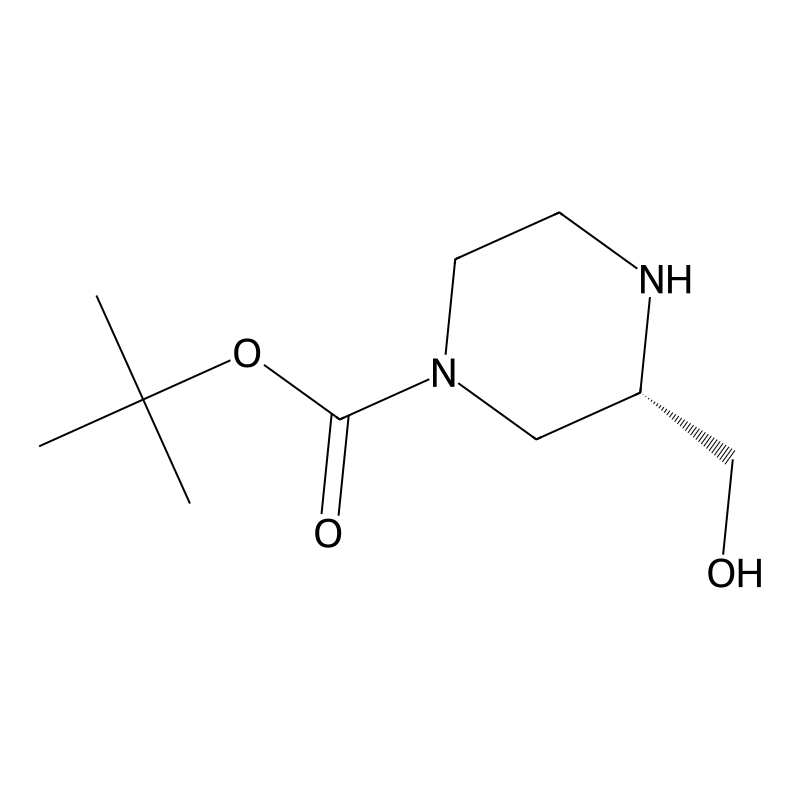

(s)-Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate is a chiral, mono-Boc-protected piperazine derivative widely used as a key intermediate in multi-step organic synthesis. Its structure combines a defined (S)-stereocenter, a nucleophilic secondary amine, a primary alcohol for further functionalization, and a stable but easily removable Boc protecting group. These features make it a critical precursor for complex, stereospecific molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs) where precise stereochemistry is essential for biological activity and regulatory approval. [REFS-1, REFS-2]

Synthesis Fit

References

- [1] Brands, K. M. J., et al. Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129–2135 (2003).

- [2] Wan, W-L., et al. The synthesis of two isomers of Aprepitant (APT) and three isomers of Fosaprepitant (FPT), crucial components for quality control in manufacturing, is described. Chinese Chemical Letters, 24(11), 983-986 (2013).

Substituting this specific compound with seemingly similar alternatives introduces significant process and performance failures. Using the racemic mixture or the incorrect (R)-enantiomer will result in diastereomeric impurities in subsequent steps that are often difficult and costly to separate, drastically lowering the overall yield of the target stereoisomer. Employing an alternative N-protecting group, such as Cbz, or using the unprotected piperazine requires a complete redesign of the synthesis strategy, as the deprotection conditions (e.g., acidic for Boc vs. hydrogenolysis for Cbz) are not interchangeable and may be incompatible with other functional groups in the molecule. The Boc group provides a specific balance of stability and mild cleavage conditions essential for established, high-yield synthetic routes. [REFS-1, REFS-2]

Substitution Risk

Stereospecific Aprepitant Synthesis

The synthesis of the antiemetic drug Aprepitant, which has three defined chiral centers, relies on precursors with high enantiomeric purity to control the final stereochemistry. [1] Process-scale syntheses developed by Merck utilize chiral building blocks to construct the core morpholine ring system with the correct (2R, 3S) configuration. Using the (S)-enantiomer of a piperazine or morpholine precursor is fundamental to achieving the desired diastereomer without resorting to inefficient chiral separations of the final product. [2]

| Evidence Dimension | Stereochemical Control |

| Target Compound Data | Provides the required (S)-stereocenter for the piperazine/morpholine fragment, enabling a convergent and stereocontrolled synthesis. |

| Comparator Or Baseline | Racemic or achiral starting materials, which would generate a mixture of diastereomers requiring extensive purification and leading to a theoretical maximum yield of only 50% for the desired isomer. |

| Quantified Difference | Avoids a >50% loss of material that would occur from using a racemic precursor. |

| Conditions | Multi-step synthesis of Aprepitant, a complex API with three stereocenters. |

For API manufacturing, starting with the correct enantiomer is a critical procurement decision that directly determines process efficiency, yield, and the economic viability of the entire synthesis.

Orthogonal Boc Deprotection

The tert-butoxycarbonyl (Boc) group is stable to a wide range of nucleophilic, basic, and reductive conditions, allowing for selective reactions at other sites, such as the secondary amine or the hydroxyl group (after activation). [1] Unlike the Cbz group, which is removed by catalytic hydrogenation, or Fmoc, which is base-labile, the Boc group is selectively removed under specific acidic conditions (e.g., TFA, HCl in dioxane). This orthogonality is critical in multi-step syntheses where other protecting groups or acid/base-sensitive functionalities are present. For example, a Cbz group could be used on another nitrogen, and each could be removed sequentially without affecting the other. [2]

| Evidence Dimension | Protecting Group Compatibility |

| Target Compound Data | Boc group offers acid-labile deprotection, orthogonal to hydrogenolysis (Cbz) and base-labile (Fmoc, Acyl) groups. |

| Comparator Or Baseline | Cbz-protected analog: Not suitable if catalytic hydrogenation would reduce other parts of the molecule (e.g., alkenes, alkynes, some heterocycles). Unprotected piperazine: Leads to non-selective reactions at both nitrogen atoms. |

| Quantified Difference | Enables multi-step, regioselective functionalization pathways that are impossible with unprotected or non-orthogonally protected analogs. |

| Conditions | General multi-step organic synthesis requiring sequential, regioselective modifications. |

Procuring the Boc-protected version provides chemists with maximum synthetic flexibility, allowing them to use established, predictable reaction sequences and avoid redesigning protection strategies.

Hydroxymethyl Derivatization Handle

The primary alcohol of (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate serves as a versatile and predictable site for modification. It can be readily oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., mesylate, tosylate) for nucleophilic displacement, or used in etherification and esterification reactions. This provides a reliable chemical handle to attach side chains or link the piperazine core to other molecular fragments, a common strategy in the synthesis of pharmaceutical compound libraries. [1] This contrasts with comparators like N-Boc-piperazine, which lacks this specific functional handle, or analogs with more complex side chains that may limit reaction scope.

| Evidence Dimension | Synthetic Versatility |

| Target Compound Data | Primary alcohol allows for a wide range of subsequent high-yielding transformations (oxidation, substitution, etherification). |

| Comparator Or Baseline | (S)-1-Boc-3-methylpiperazine: Lacks a reactive handle for further elaboration at the 3-position. (S)-1-Boc-piperazine-2-carboxylic acid: Carboxylic acid is less versatile for certain coupling reactions compared to the alcohol/activated alcohol. |

| Quantified Difference | Provides access to a broader range of chemical derivatives compared to analogs lacking the hydroxymethyl group. |

| Conditions | Scaffold-based library synthesis and lead optimization in drug discovery. |

For medicinal chemists, procuring this compound provides a reliable building block with a pre-installed, versatile functional group at a specific stereocenter, accelerating the synthesis of diverse analogs for structure-activity relationship (SAR) studies.

NK-1 Antagonist Process Synthesis

This compound is the right choice for multi-step syntheses of APIs like Aprepitant, where maintaining absolute stereochemical control is mandatory for efficacy and regulatory compliance. Its structure provides the necessary (S)-configuration to build the complex morpholine core, avoiding the generation of diastereomeric mixtures that would compromise yield and purity. [1]

CNS-Targeted Library Scaffold

In programs targeting central nervous system (CNS) receptors, the piperazine motif is a privileged scaffold. Procuring this specific building block allows for the systematic and regioselective elaboration of compound libraries. The Boc group enables controlled functionalization of the N-4 position, while the hydroxymethyl group serves as a reliable anchor point for introducing diversity elements to probe structure-activity relationships. [2]

Chiral Ligands and Auxiliaries

The defined stereochemistry and dual functional sites (secondary amine and primary alcohol) make this compound a suitable precursor for developing novel chiral ligands. Following modification of the alcohol and/or reaction at the secondary amine, the resulting derivatives can be explored for applications in asymmetric catalysis where the rigid piperazine backbone and specific stereocenter can induce enantioselectivity.

Application Fit Matrix

References

- [1] Brands, K. M. J., et al. Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129–2135 (2003).

- [2] Vitaku, E., et al. Piperazine and its derivatives in drug design. Future Medicinal Chemistry, 6(7), 793-807 (2014).

XLogP3

Wikipedia

Explore Compound Types